2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound known for its unique chemical structure and properties This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a tetrahydrothiazole ring fused with a tetraaza-cyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl precursor. This precursor can be synthesized through the methylation of protocatechuic aldehyde using dimethyl sulfate in the presence of a base. The subsequent steps involve the formation of the tetrahydrothiazole ring and the fusion with the tetraaza-cyclohexane ring system. These steps often require specific reaction conditions, such as elevated temperatures and the use of catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzoic acid
Uniqueness
The presence of the tetrahydrothiazole and tetraaza-cyclohexane rings enhances its stability and versatility in various chemical and biological contexts .
Properties
Molecular Formula |
C21H22N4O2S |
---|---|
Molecular Weight |
394.5g/mol |
IUPAC Name |
15-[(3,4-dimethoxyphenyl)methyl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C21H22N4O2S/c1-26-15-9-8-13(10-16(15)27-2)11-18-23-20-19-14-6-4-3-5-7-17(14)28-21(19)22-12-25(20)24-18/h8-10,12H,3-7,11H2,1-2H3 |
InChI Key |
NLHMCEPNTYBOFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)OC |
Origin of Product |
United States |
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